3-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine
Description
3-(Ethoxymethyl)-5,6,7,8-tetrahydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine is a heterocyclic compound featuring a fused triazole-diazepine core. This scaffold is part of a broader class of medicinally relevant molecules, often explored for their ability to modulate biological targets such as bromodomains, kinases, and ion channels . The ethoxymethyl substituent at position 3 enhances solubility and influences pharmacokinetic properties, making it a key structural feature for therapeutic optimization.
Propriétés
IUPAC Name |
3-(ethoxymethyl)-5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-2-14-7-8-9-6-10-4-3-5-13(9)12-11-8/h10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTLDXPWIVNEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C2CNCCCN2N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine can be achieved through various synthetic routes. One common method involves the use of a retro Diels–Alder (RDA) procedure . This method typically involves the reaction of appropriate precursors under specific conditions to form the desired triazolobenzodiazepine ring system.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of catalysts such as iodine or p-TSA (para-toluenesulfonic acid) under green conditions to achieve good yields . These methods are designed to be efficient and environmentally friendly, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, can vary depending on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may yield reduced derivatives.
Applications De Recherche Scientifique
3-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Triazolo-Benzodiazepines (e.g., 5H-Benzo[f][1,2,3]Triazolo[1,5-d][1,4]Diazepine)
- Structure : Incorporates a benzo-fused diazepine ring, differing from the tetrahydro-diazepine core of the target compound.
- Activity : Potent BET bromodomain inhibitor; interacts with Asn140 in BRD4 via the triazole N2 hydrogen-bond acceptor. A phenyl group at N7 enhances binding to the WPF shelf, mimicking JQ-1 derivatives .
- Comparison: The benzo fusion increases aromatic stacking interactions but may reduce conformational flexibility compared to the non-fused tetrahydro-diazepine core of the target compound.
Triazolo-Pyridines and Pyrazines (e.g., 4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-a]Pyridine)
Pyrazolo-Diazepines (e.g., 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1,4]Diazepine)
- Structure : Substitutes triazole with pyrazole.
- Activity : ROS1 kinase inhibitors, highlighting the role of heterocycle choice in target selectivity .
Substituent Effects
Ethoxymethyl vs. Cyclopropylmethoxy/Pyrrolidinyl-Ethoxy
- 3-((Cyclopropylmethoxy)Methyl) Analogs : Exhibit improved metabolic stability due to the cyclopropyl group’s steric protection against oxidation .
- 3-((2-(Pyrrolidin-1-yl)Ethoxy)Methyl) Analogs : The basic pyrrolidine moiety may enhance blood-brain barrier penetration, useful for CNS targets but increases toxicity risks .
- Ethoxymethyl in Target Compound : Balances solubility and metabolic stability, though may lack the enhanced CNS activity of pyrrolidinyl derivatives .
Activité Biologique
3-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine is a novel compound that merges the structural features of triazoles and diazepines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anxiolytic, anticonvulsant, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a unique fused ring system that includes both diazepine and triazole moieties. Its molecular formula is with a molecular weight of 265.35 g/mol. The ethoxymethyl group enhances its solubility and may influence its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.35 g/mol |
| CAS Number | 1422063-47-5 |
The precise mechanism of action for 3-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine is not fully elucidated. However, it is believed to modulate neurotransmitter systems in the brain similar to other benzodiazepine derivatives. This modulation may involve the enhancement of GABAergic activity leading to anxiolytic effects.
Anxiolytic Effects
Recent studies have demonstrated that derivatives of this compound exhibit promising anxiolytic effects in animal models. For instance, in tests such as the elevated plus maze and light-dark box tests, significant behavioral changes were observed in mice treated with these compounds .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. A study involving LPS-stimulated BV2 mouse brain microglial cells indicated that certain derivatives could inhibit nitric oxide (NO) production effectively. This suggests a potential role in treating neuroinflammatory conditions .
Case Studies
Case Study 1: Anxiolytic Activity Evaluation
In a controlled study assessing the anxiolytic properties of 1,2,3-triazolo-1,4-benzodiazepine derivatives (including our compound), researchers noted a marked reduction in anxiety-like behaviors in mice subjected to stress tests. The results indicated that these compounds could serve as effective anxiolytics with minimal side effects compared to traditional benzodiazepines .
Case Study 2: Anti-inflammatory Activity
Another study focused on the synthesis of triazole-linked benzodiazepines found that specific compounds exhibited significant inhibition of NO production in microglial cells. The results highlighted the potential for these compounds in developing treatments for neurodegenerative diseases characterized by inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
